molecular formula C12H15NO2 B14719657 1-Anilino-3-(2-propynyloxy)-2-propanol CAS No. 23452-53-1

1-Anilino-3-(2-propynyloxy)-2-propanol

Cat. No.: B14719657
CAS No.: 23452-53-1
M. Wt: 205.25 g/mol
InChI Key: GMOSHJHOTUTWOV-UHFFFAOYSA-N
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Description

1-Anilino-3-(2-propynyloxy)-2-propanol is an organic compound that features both an aniline group and a propynyloxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-3-(2-propynyloxy)-2-propanol typically involves the following steps:

    Starting Materials: Aniline, propargyl alcohol, and epichlorohydrin.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-(2-propynyloxy)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-Anilino-3-(2-propynyloxy)-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Anilino-3-(2-propynyloxy)-2-propanol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Anilino-2-propanol: Lacks the propynyloxy group, making it less versatile in certain reactions.

    3-(2-Propynyloxy)-2-propanol: Lacks the aniline group, reducing its potential for aromatic substitution reactions.

Uniqueness

1-Anilino-3-(2-propynyloxy)-2-propanol is unique due to the presence of both an aniline and a propynyloxy group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

23452-53-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-anilino-3-prop-2-ynoxypropan-2-ol

InChI

InChI=1S/C12H15NO2/c1-2-8-15-10-12(14)9-13-11-6-4-3-5-7-11/h1,3-7,12-14H,8-10H2

InChI Key

GMOSHJHOTUTWOV-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(CNC1=CC=CC=C1)O

Origin of Product

United States

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